2-Azabicyclo[2.2.1]heptan-5-one
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Overview
Description
2-Azabicyclo[2.2.1]heptan-5-one, also known as vince lactam, is a bicyclic compound with a γ-lactam structure. This compound is notable for its rigid bicyclic framework, which imparts unique chemical properties and reactivity. It serves as a versatile intermediate in the synthesis of various biologically active molecules and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[2.2.1]heptan-5-one can be achieved through several methods:
Diels-Alder Cycloaddition: One common method involves the Diels-Alder cycloaddition of tosyl cyanide with cyclopentadiene. This reaction proceeds under mild conditions and provides a straightforward route to the desired product.
Chlorosulfonyl Isocyanate as Dienophile: Another approach uses chlorosulfonyl isocyanate as the dienophile in the Diels-Alder reaction with cyclopentadiene. This method also yields the target compound efficiently.
Methanesulfonyl Cyanide: Methanesulfonyl cyanide can be used in a similar Diels-Alder reaction to produce this compound.
Industrial Production Methods: Industrial production of this compound often involves optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
2-Azabicyclo[2.2.1]heptan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield different derivatives.
Substitution: The compound can undergo substitution reactions, such as the addition of electrophiles to form polyfunctionalized bicyclic systems.
Common Reagents and Conditions:
Oxidation: MCPBA is commonly used for epoxidation reactions.
Substitution: Various electrophiles can be used to introduce different functional groups into the molecule.
Major Products Formed:
Epoxides: Formed through oxidation reactions.
Polyfunctionalized Bicyclic Systems: Result from substitution reactions with electrophiles.
Scientific Research Applications
2-Azabicyclo[2.2.1]heptan-5-one has a wide range of applications in scientific research:
Medicine: It is a precursor in the synthesis of antiviral drugs such as Carbovir and Abacavir. These drugs are used to treat viral infections, including HIV.
Industry: The compound is employed in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]heptan-5-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Azabicyclo[2.2.1]heptan-5-one can be compared with other similar compounds, such as:
2-Azabicyclo[2.2.1]hept-5-en-3-one: . It shares similar chemical properties and reactivity but differs in its specific applications and derivatives.
Carbocyclic Nucleosides: These compounds are structurally related and are used in the synthesis of antiviral agents.
Uniqueness: The unique bicyclic structure of this compound imparts distinct reactivity and stability, making it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .
Properties
IUPAC Name |
2-azabicyclo[2.2.1]heptan-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-6-2-5-1-4(6)3-7-5/h4-5,7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMWNFQHDSRGDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)C1CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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